molecular formula C8H17NO2 B569134 (S)-Pregabalin-d4 CAS No. 1276197-54-6

(S)-Pregabalin-d4

Numéro de catalogue B569134
Numéro CAS: 1276197-54-6
Poids moléculaire: 163.253
Clé InChI: AYXYPKUFHZROOJ-LCCDPTQESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(S)-Pregabalin-d4 is a drug used in scientific research for the study of its mechanism of action, biochemical and physiological effects, and potential applications in the lab. It is an analogue of the drug pregabalin, and has been used in a variety of studies to explore the effects of pregabalin on the body.

Applications De Recherche Scientifique

Mechanism of Action and Therapeutic Applications

Pregabalin is an anticonvulsant drug recognized for its action on the α₂δ (alpha2delta) subunit of voltage-dependent calcium channels in the central nervous system (CNS), reducing the release of various neurotransmitters. This mechanism underlies its application across a range of conditions including diabetic neuropathy, post-herpetic neuralgia, fibromyalgia, diverse seizure types, and anxiety disorders. Its effectiveness also extends to the treatment of alcohol abuse, where it aids in withdrawal and relapse prevention, albeit its potential for misuse has been highlighted (Martinotti et al., 2013).

Neuropathic Pain and Fibromyalgia

Pregabalin's efficacy in treating neuropathic pain, including conditions like painful diabetic neuropathy and postherpetic neuralgia, has been well-documented. Its role in fibromyalgia treatment is characterized by significant improvements in pain, sleep, and overall health status, affirming its value as a first-line treatment option for this complex syndrome (Lyseng-Williamson & Siddiqui, 2008).

Generalized Anxiety Disorder (GAD)

The pharmacological profile of pregabalin, distinct from traditional anxiolytics, offers a novel approach in treating GAD. It's presumed that pregabalin's anxiolytic effects emerge from its binding to the α2δ sub-unit of voltage-gated calcium channels, which modulates neurotransmitter release. This mechanism contributes to its efficacy in both the acute treatment and prevention of relapse in GAD, showcasing a broad effectiveness across psychological and physical symptoms of anxiety (Baldwin et al., 2013).

Postoperative Pain

Pregabalin has been recognized for its utility in the management of postoperative pain. Its administration in the perioperative period is linked to reduced opioid consumption and related adverse effects, highlighting its role in enhancing postoperative recovery. However, the evidence points to a need for further research to refine its application in this context (Baidya et al., 2011).

Sleep Disturbance

An interesting application of pregabalin lies in its positive effects on sleep disturbance across various conditions. Its impact on sleep maintenance, distinct from its analgesic and anxiolytic properties, offers a therapeutic advantage for individuals suffering from sleep-related issues due to neuropathic pain, fibromyalgia, restless legs syndrome, partial onset seizures, and GAD (Roth et al., 2014).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-Pregabalin-d4 involves the preparation of (S)-3-aminomethyl-5-methylhexanoic acid-d4, which is then converted to (S)-Pregabalin-d4 through a cyclization reaction.", "Starting Materials": [ "(S)-2-methylpentanoic acid-d4", "Ethyl chloroformate", "Ammonia", "Hydrogen gas", "Palladium on carbon catalyst", "Sodium hydroxide", "Acetic anhydride", "Hydrochloric acid", "Sodium bicarbonate", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "1. (S)-2-methylpentanoic acid-d4 is reacted with ethyl chloroformate to form the corresponding ethyl ester.", "2. The ethyl ester is then treated with ammonia in the presence of hydrogen gas and a palladium on carbon catalyst to produce (S)-3-aminomethyl-5-methylhexanoic acid-d4.", "3. The (S)-3-aminomethyl-5-methylhexanoic acid-d4 is then cyclized with acetic anhydride and hydrochloric acid to form the intermediate (S)-3-acetamido-5-methylhexanoic acid-d4.", "4. The intermediate is then treated with sodium hydroxide and sodium bicarbonate to remove the acetyl group and form (S)-Pregabalin-d4.", "5. The final product is isolated by extraction with diethyl ether and purified by recrystallization from a mixture of methanol and water." ] }

Numéro CAS

1276197-54-6

Formule moléculaire

C8H17NO2

Poids moléculaire

163.253

Nom IUPAC

(3S)-3-[amino(dideuterio)methyl]-2,2-dideuterio-5-methylhexanoic acid

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1/i4D2,5D2

Clé InChI

AYXYPKUFHZROOJ-LCCDPTQESA-N

SMILES

CC(C)CC(CC(=O)O)CN

Synonymes

(3S)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid;  (S)-(+)-3-(Aminomethyl)-5-methylhexanoic-d4 Acid;  (S)-3-(Ammoniomethyl)-5-methylhexanoate-d4;  CI 1008-d4;  Lyrica-d4;  PD 144723-d4;  Pregabalin-d4; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.